6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione
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Overview
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
Piperazine rings can participate in a variety of chemical reactions, and their behavior can be influenced by the presence of different functional groups on the ring . The specific structure of the compound would depend on the exact arrangement and identity of these groups .Chemical Reactions Analysis
Again, the exact chemical reactions that this compound can undergo would depend on its specific structure . Piperazine derivatives can participate in a wide range of reactions, including acid-base reactions, alkylation, and various types of coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure . For example, the compound’s solubility, melting point, and reactivity can all be influenced by the presence and arrangement of different functional groups .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound also depend on its specific structure . Some piperazine derivatives are relatively safe to handle, while others can be hazardous . It’s important to consult the appropriate safety data sheets and handling guidelines when working with these compounds .
Future Directions
properties
IUPAC Name |
6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c17-6-5-15-1-3-16(4-2-15)11(19)8-9-7-10(18)14-12(20)13-9/h7,17H,1-6,8H2,(H2,13,14,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRQJMZBBVCGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CC2=CC(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione |
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